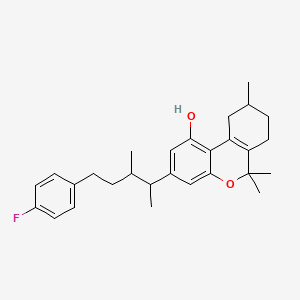
6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(4-(p-fluorophenyl)-1,2-dimethylbutyl)-6,6,9-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is a synthetic organic compound with a complex molecular structure It belongs to the class of dibenzopyrans and is characterized by the presence of a fluorophenyl group, a dimethylbutyl chain, and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzopyran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the dimethylbutyl chain: This can be accomplished through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biological pathways and processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be evaluated for its activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
相似化合物的比较
Similar Compounds
- 7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
- 7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-phenyl-6H-dibenzo[b,d]pyran-1-ol
Uniqueness
The uniqueness of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group and the dimethylbutyl chain differentiates it from other similar compounds, potentially leading to unique interactions and effects.
属性
CAS 编号 |
54540-72-6 |
|---|---|
分子式 |
C28H35FO2 |
分子量 |
422.6 g/mol |
IUPAC 名称 |
3-[5-(4-fluorophenyl)-3-methylpentan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C28H35FO2/c1-17-6-13-24-23(14-17)27-25(30)15-21(16-26(27)31-28(24,4)5)19(3)18(2)7-8-20-9-11-22(29)12-10-20/h9-12,15-19,30H,6-8,13-14H2,1-5H3 |
InChI 键 |
VHIAIDUNUBQPPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)C(C)CCC4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















